molecular formula C13H11NO4 B12838951 Methyl 8-methyl-3-nitro-1-naphthoate

Methyl 8-methyl-3-nitro-1-naphthoate

Cat. No.: B12838951
M. Wt: 245.23 g/mol
InChI Key: LWKSYFQXIIJBMK-UHFFFAOYSA-N
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Description

Methyl 8-methyl-3-nitro-1-naphthoate is a substituted naphthoate ester characterized by a nitro (-NO₂) group at the 3-position and a methyl (-CH₃) group at the 8-position of the naphthalene ring. This compound belongs to a broader class of methyl esters derived from polycyclic aromatic hydrocarbons, which are frequently utilized in organic synthesis, pharmaceuticals, and materials science due to their structural versatility and reactivity. Its synthesis likely involves palladium-catalyzed cross-coupling or esterification methodologies under controlled conditions, as inferred from analogous naphthoate ester preparations (e.g., methyl 5-methoxy-8-aryl-1-naphthoate in Scheme S2/S3 of ) .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 8-methyl-3-nitronaphthalene-1-carboxylate

InChI

InChI=1S/C13H11NO4/c1-8-4-3-5-9-6-10(14(16)17)7-11(12(8)9)13(15)18-2/h3-7H,1-2H3

InChI Key

LWKSYFQXIIJBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methyl-3-nitro-1-naphthoate typically involves the nitration of 8-methyl-1-naphthoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 3rd position. The resulting 8-methyl-3-nitro-1-naphthoic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methyl-3-nitro-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 8-methyl-3-amino-1-naphthoate.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

    Ester Hydrolysis: 8-methyl-3-nitro-1-naphthoic acid and methanol.

Scientific Research Applications

Methyl 8-methyl-3-nitro-1-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-methyl-3-nitro-1-naphthoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility: The nitro group in this compound facilitates regioselective functionalization, a trait less pronounced in methoxy-substituted analogs .
  • Stability : Compared to volatile methyl salicylate, its lower volatility enhances suitability for solid-phase catalytic processes .
  • Ecological Relevance: Unlike diterpenoid esters (e.g., sandaracopimaric acid derivatives), the compound’s synthetic origin limits natural occurrence but expands industrial applicability .

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